Ethyl 5,7-difluoroquinoline-3-carboxylate
Overview
Description
Ethyl 5,7-difluoroquinoline-3-carboxylate is a fluorinated quinoline derivative with the molecular formula C12H9F2NO2The presence of fluorine atoms in the quinoline ring enhances its chemical stability and biological activity, making it a valuable compound for research and industrial purposes .
Preparation Methods
The synthesis of Ethyl 5,7-difluoroquinoline-3-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 5,7-difluoroquinoline and ethyl chloroformate.
Reaction Conditions: The reaction is carried out under anhydrous conditions to prevent hydrolysis. A base such as triethylamine is used to neutralize the hydrochloric acid formed during the reaction.
Procedure: The 5,7-difluoroquinoline is reacted with ethyl chloroformate in the presence of triethylamine. The reaction mixture is stirred at room temperature for several hours until the reaction is complete.
Purification: The crude product is purified by column chromatography to obtain pure this compound.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, including the use of continuous flow reactors and automated purification systems to enhance yield and efficiency.
Chemical Reactions Analysis
Ethyl 5,7-difluoroquinoline-3-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms in the quinoline ring can be substituted with other nucleophiles under appropriate conditions. Common reagents include sodium methoxide and potassium tert-butoxide.
Oxidation Reactions: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form quinoline-3-carboxylic acid derivatives.
Reduction Reactions: Reduction of the ester group can be achieved using reducing agents like lithium aluminum hydride to form the corresponding alcohol.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted quinoline derivatives, while oxidation and reduction reactions produce carboxylic acids and alcohols, respectively.
Scientific Research Applications
Ethyl 5,7-difluoroquinoline-3-carboxylate has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting bacterial and viral infections.
Material Science: The compound’s fluorinated structure makes it useful in the development of advanced materials with enhanced thermal and chemical stability.
Biological Studies: Researchers use this compound to study the effects of fluorine substitution on the biological activity of quinoline derivatives.
Mechanism of Action
The mechanism of action of Ethyl 5,7-difluoroquinoline-3-carboxylate involves its interaction with specific molecular targets. The fluorine atoms enhance the compound’s ability to bind to enzymes and receptors, potentially inhibiting their activity. This interaction can disrupt various biological pathways, leading to the compound’s observed effects in medicinal and biological applications .
Comparison with Similar Compounds
Ethyl 5,7-difluoroquinoline-3-carboxylate can be compared with other fluorinated quinoline derivatives such as:
- Ethyl 6,8-difluoroquinoline-3-carboxylate
- Ethyl 5,7-dichloroquinoline-3-carboxylate
- Ethyl 5,7-dibromoquinoline-3-carboxylate
The uniqueness of this compound lies in the specific positioning of the fluorine atoms, which significantly influences its chemical reactivity and biological activity. Compared to its chloro and bromo analogs, the fluorinated compound exhibits higher stability and enhanced biological properties.
Properties
IUPAC Name |
ethyl 5,7-difluoroquinoline-3-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9F2NO2/c1-2-17-12(16)7-3-9-10(14)4-8(13)5-11(9)15-6-7/h3-6H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLZRYOVXPGOMBL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C=C(C=C2F)F)N=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9F2NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801208441 | |
Record name | 3-Quinolinecarboxylic acid, 5,7-difluoro-, ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801208441 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1799421-13-8 | |
Record name | 3-Quinolinecarboxylic acid, 5,7-difluoro-, ethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1799421-13-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Quinolinecarboxylic acid, 5,7-difluoro-, ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801208441 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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